molecular formula C17H24BrN3O3 B12298924 Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B12298924
M. Wt: 398.3 g/mol
InChI Key: RGGQJJFDYVQOSS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor.

    Introduction of the Bromopyridinyl Group: Using bromopyridine derivatives under conditions such as nucleophilic substitution.

    Carbamoylation: Introducing the methylcarbamoyl group through reactions with isocyanates or carbamoyl chlorides.

    Tert-butyl Protection: Protecting the carboxylate group using tert-butyl esters.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the bromopyridinyl group.

    Reduction: Reduction reactions could target the carbamoyl group or the bromine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromopyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromopyridinyl position.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or receptor function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate or piperidine-4-carboxamide.

    Bromopyridine Derivatives: Compounds such as 2-bromopyridine or 6-bromopyridine.

Uniqueness

Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24BrN3O3/c1-16(2,3)24-15(23)21-10-8-17(9-11-21,14(22)19-4)12-6-5-7-13(18)20-12/h5-7H,8-11H2,1-4H3,(H,19,22)

InChI Key

RGGQJJFDYVQOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Br)C(=O)NC

Origin of Product

United States

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